1-(1H-indol-2-yl)-2-iodoethanone
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Overview
Description
1-(1H-indol-2-yl)-2-iodoethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring substituted at the 2-position with an iodoethanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-2-yl)-2-iodoethanone typically involves the iodination of 1-(1H-indol-2-yl)ethanone. One common method is the reaction of 1-(1H-indol-2-yl)ethanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution at the 2-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly oxidizing agents is also considered to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-2-yl)-2-iodoethanone undergoes various chemical reactions, including:
- **Reduction
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Properties
CAS No. |
33588-59-9 |
---|---|
Molecular Formula |
C10H8INO |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(1H-indol-2-yl)-2-iodoethanone |
InChI |
InChI=1S/C10H8INO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2 |
InChI Key |
HSVWRIKGMCYTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)CI |
Origin of Product |
United States |
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